molecular formula C19H16N2O2 B268587 N-[2-(benzyloxy)phenyl]nicotinamide

N-[2-(benzyloxy)phenyl]nicotinamide

Cat. No.: B268587
M. Wt: 304.3 g/mol
InChI Key: BXNCPNOBHOSWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzyloxy)phenyl]nicotinamide is a nicotinamide derivative featuring a benzyloxy substituent at the 2-position of the phenyl ring. The structural distinction between the 2- and 4-benzyloxy substitution patterns may influence physicochemical properties, such as solubility, melting point, and biological interactions.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-(2-phenylmethoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H16N2O2/c22-19(16-9-6-12-20-13-16)21-17-10-4-5-11-18(17)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22)

InChI Key

BXNCPNOBHOSWCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 3f (nicotinamide analog) exhibits the highest melting point (212–213°C) among the series, possibly due to stronger intermolecular interactions from the pyridine ring .

Positional Isomer: N-[4-(Benzyloxy)phenyl]nicotinamide

The 4-benzyloxy isomer () shares the same molecular formula (C₁₉H₁₆N₂O₂) as the target compound but differs in substitution position.

  • Altered Melting Points : For example, 3f (212–213°C, 2-substituted benzyloxy) vs. its 4-substituted analog (data unavailable) .
  • Differences in Bioactivity : Substituent orientation can affect binding to biological targets, as seen in other nicotinamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.